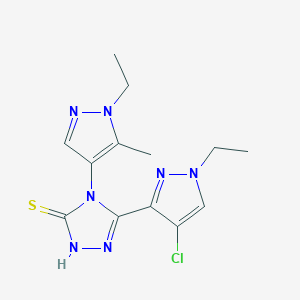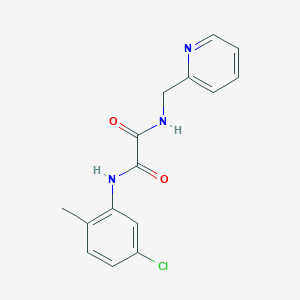![molecular formula C25H26FN3O2 B4623803 4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)
4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide often involves nucleophilic substitution reactions, reductions, and fluorinations. For example, a series of derivatives have been synthesized through these methods, showing potent antimicrobial activity against certain bacterial strains, indicating the chemical versatility and potential biological relevance of this compound class (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various techniques, including single-crystal X-ray diffraction (XRD), which provides insight into the atomic arrangement and spatial geometry of these molecules. For instance, the crystal structure of one derivative was established, shedding light on the molecular configurations and interatomic distances, contributing to our understanding of how structural features may influence the chemical behavior and biological activity of these compounds (Borys et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide derivatives can be influenced by various functional groups present in the molecule. For example, the presence of the piperazine moiety and the fluorophenyl group can affect the compound's nucleophilicity, electrophilicity, and its ability to participate in hydrogen bonding, which is crucial for its interactions with biological targets (Westaway et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, can be significantly affected by their molecular structure. For instance, the crystal and molecular structure analysis of a related compound revealed how the conformation of the piperazine ring and the spatial arrangement of the fluorophenyl and benzimidazole rings influence its solid-state properties (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and the stability of 4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide derivatives, can be derived from their functional groups and molecular geometry. Studies on related compounds have explored their potential as therapeutic agents by examining their binding affinities, inhibitory activities, and interaction with biological receptors, providing a basis for understanding the chemical behavior of these molecules in biological systems (Hussain et al., 2016).
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives are known for their versatility in medicinal chemistry, often serving as core structures in the development of pharmaceutical agents due to their pharmacophoric properties. These compounds have been studied extensively for their roles in enhancing the potency and selectivity of binding affinities at D(2)-like receptors, which are significant in the context of antipsychotic agents. The arylalkyl substituents, a structural feature that might be analogously related to the compound , are highlighted for their contributions to the efficacy of such agents in binding to D(2)-like receptors, thereby improving their therapeutic potential (Sikazwe et al., 2009).
Benzoxaboroles in Research Applications
Although not a direct match to the compound's structure, benzoxaboroles share a phenyl component that could draw parallels in research applications. Benzoxaboroles are recognized for their broad spectrum of applications in medicinal chemistry, attributed to their physicochemical and drug-like properties. These compounds have been incorporated into the design of new classes of agents with antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory properties, showcasing the potential for diverse therapeutic applications (Nocentini et al., 2018).
Benzimidazole and Benzoxazinoid Derivatives
Compounds with structures related to benzimidazole and benzoxazinoids, which might share structural motifs with the compound , are utilized for their potential in drug design, particularly as minor groove binders to DNA. These derivatives, such as Hoechst 33258 and its analogues, are known for their specificity in binding to AT-rich sequences of DNA, offering applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This highlights the potential for compounds with similar structural features to be utilized in drug design and molecular biology research (Issar & Kakkar, 2013).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(4-phenylmethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O2/c1-19-7-8-21(17-24(19)26)27-25(30)29-15-13-28(14-16-29)22-9-11-23(12-10-22)31-18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYZUONQUEBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)
![3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4623725.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)